molecular formula C4H4N2S3 B1671375 Endodan CAS No. 33813-20-6

Endodan

Cat. No.: B1671375
CAS No.: 33813-20-6
M. Wt: 176.3 g/mol
InChI Key: BFTGQIQVUVTBJU-UHFFFAOYSA-N
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Description

Endodan is a pharmaceutical compound that combines two active ingredients: oxycodone and aspirin Oxycodone is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy It is used primarily for its analgesic properties to treat moderate to severe painThe combination of these two compounds in this compound provides a synergistic effect for pain relief .

Synthetic Routes and Reaction Conditions:

  • Oxycodone: The synthesis of oxycodone involves several steps, starting from thebaine. Thebaine undergoes a series of chemical reactions, including hydrogenation, oxidation, and methylation, to produce oxycodone. The key steps include:

  • Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The key steps include:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Endodan has several scientific research applications, particularly in the fields of medicine and pharmacology:

    Pain Management: this compound is extensively studied for its efficacy in managing moderate to severe pain, especially in postoperative and cancer patients.

    Pharmacokinetics and Pharmacodynamics: Research focuses on understanding the absorption, distribution, metabolism, and excretion of this compound, as well as its interaction with other drugs.

    Addiction and Dependence: Studies investigate the potential for addiction and dependence associated with oxycodone, aiming to develop strategies to mitigate these risks.

    Inflammation and Analgesia: Research explores the anti-inflammatory and analgesic properties of aspirin, particularly in combination with oxycodone

Oxycodone:

Aspirin:

Comparison with Similar Compounds

Uniqueness of this compound:

Biological Activity

Endodan is a pharmaceutical formulation that combines oxycodone, a semi-synthetic opioid analgesic, with aspirin, a non-steroidal anti-inflammatory drug (NSAID). This combination is primarily used for the management of moderate to severe pain. Understanding the biological activity of this compound involves examining the pharmacodynamics and pharmacokinetics of its components, their interactions, and clinical implications.

Pharmacodynamics of Oxycodone

Oxycodone is a selective full agonist of the μ-opioid receptor (MOR), which is central to its analgesic effects. Upon binding to MOR, oxycodone activates intracellular signaling pathways that inhibit neurotransmitter release, leading to pain relief. The drug also has lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), contributing to its side effect profile, which includes respiratory depression and constipation .

Key Pharmacodynamic Properties:

  • Mechanism of Action: Activation of MOR inhibits cAMP production, closes calcium channels, and opens potassium channels, resulting in decreased neuronal excitability.
  • Respiratory Effects: Oxycodone can cause dose-dependent respiratory depression by acting on the brainstem's respiratory centers .
  • Other Effects: It may also suppress the cough reflex, affect gastrointestinal motility, and influence endocrine functions such as prolactin and cortisol levels .

Pharmacokinetics of Oxycodone

The pharmacokinetic profile of oxycodone in this compound is characterized by its absorption, distribution, metabolism, and excretion:

Parameter Value
Bioavailability60–87% when taken orally
Protein BindingApproximately 45%
MetabolismPrimarily via CYP3A4 and CYP2D6
Elimination Half-Life2–3 hours for immediate release; 4.5 hours for controlled release
ExcretionMainly via urine (83%)

Oxycodone undergoes extensive first-pass metabolism in the liver, producing active metabolites such as noroxycodone and oxymorphone .

Clinical Studies and Efficacy

Research indicates that this compound is effective in managing postoperative pain. A study demonstrated that single doses of oxycodone provide significant analgesia compared to placebo and other opioids like codeine . The efficacy is often measured by the percentage of patients achieving at least 50% pain relief within a specified timeframe.

Case Study Findings:

  • A clinical trial involving postoperative patients showed that those receiving oxycodone experienced greater pain relief compared to those on placebo or lower doses of other analgesics.
  • The number needed to treat (NNT) for achieving significant pain relief was favorable for oxycodone compared to alternative treatments .

Safety Profile and Adverse Effects

While effective for pain management, this compound carries risks associated with opioid use. Common adverse effects include:

  • Respiratory Depression: Particularly dangerous in non-tolerant individuals or those with pre-existing respiratory conditions .
  • Gastrointestinal Issues: Constipation is a frequent side effect due to reduced gastrointestinal motility.
  • CNS Effects: Sedation, dizziness, and potential for dependence or misuse are notable concerns.

Serious Risks:

  • Respiratory arrest can occur in cases of overdose or when combined with other CNS depressants. Caution is advised in vulnerable populations such as the elderly or those with compromised respiratory function .

Properties

IUPAC Name

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGQIQVUVTBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187473
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33813-20-6
Record name Ethylenethiuram monosulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33813-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETEM [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLENE BISTHIURAM MONOSULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the long-term effects of Endodan exposure on living organisms?

A1: Studies have shown that prolonged exposure to this compound can lead to various adverse effects. In rats, chronic exposure caused alterations in gonad function, impacting reproductive capabilities [, ]. Furthermore, research indicates potential embryotoxic and teratogenic effects, highlighting risks during pregnancy [, , ]. Cardiovascular changes were also observed in experimental models [].

Q2: Has this compound demonstrated any mutagenic or genotoxic potential in research?

A2: Yes, there is evidence suggesting that this compound possesses mutagenic and genotoxic properties. Research using a dominant lethal assay in rats indicated a potential for this compound to induce mutations []. Further investigations utilizing various test systems have confirmed its genotoxic potential [].

Q3: What do we know about the safety profile of this compound?

A3: The available research raises concerns regarding the safety profile of this compound. Studies highlight its potential to accumulate in the body, leading to amplified toxicity with prolonged exposure []. This cumulative effect underscores the importance of minimizing exposure and adhering to strict safety guidelines when handling this compound.

Q4: Are there any documented behavioral changes in offspring following maternal exposure to this compound?

A4: Yes, studies involving pregnant rats exposed to this compound revealed subtle deviations in the nervous system function of their offspring. These deviations manifested as behavioral changes detectable through specific tests []. While these changes didn't significantly affect overall viability or weight gain, they point to potential neurodevelopmental impacts.

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